molecular formula C15H9ClN2O3 B2708460 8-(4-chloro-2-nitrophenoxy)quinoline CAS No. 1022583-05-6

8-(4-chloro-2-nitrophenoxy)quinoline

Cat. No.: B2708460
CAS No.: 1022583-05-6
M. Wt: 300.7
InChI Key: IKOGKWUZKGEFBX-UHFFFAOYSA-N
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Description

8-(4-Chloro-2-nitrophenoxy)quinoline (CAS 852932-31-1) is a synthetic quinoline derivative of significant interest in medicinal chemistry research. Quinoline serves as a fundamental scaffold in drug development due to its versatility and presence in compounds with diverse biological activities . This specific derivative, with its chloro and nitrophenoxy substituents, is a valuable intermediate for researchers exploring the structure-activity relationships of quinoline-based compounds. Its structural features make it a promising candidate for investigation in several high-priority therapeutic areas. Research into quinoline derivatives is a dynamically advancing field, particularly for the development of antimalarial and anticancer agents . Compounds like this compound allow scientists to probe new mechanisms of action and develop innovative candidates to address diseases such as malaria, which affects millions globally, and various forms of cancer . Furthermore, the structural motif of a substituted phenoxy group on the quinoline core is also found in other bioactive molecules, suggesting potential for applications in creating chemosensors or studying material sciences . This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-(4-chloro-2-nitrophenoxy)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN2O3/c16-11-6-7-13(12(9-11)18(19)20)21-14-5-1-3-10-4-2-8-17-15(10)14/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKOGKWUZKGEFBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OC3=C(C=C(C=C3)Cl)[N+](=O)[O-])N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 8 4 Chloro 2 Nitrophenoxy Quinoline and Analogous Structures

Strategies for Constructing the Phenoxy-Quinoline Ether Linkage

The central structural feature of the target molecule is the ether linkage connecting the C-8 position of the quinoline (B57606) ring to the substituted phenoxy group. Two primary strategies are employed for this purpose: nucleophilic aromatic substitution and transition metal-catalyzed coupling.

Nucleophilic aromatic substitution (SNAr) is a plausible, albeit challenging, method for forming the C8-O bond. This reaction typically involves the displacement of a leaving group (such as a halide) on an electron-deficient aromatic ring by a nucleophile. In this context, the reaction could proceed via two routes:

Route A: Reaction of 8-haloquinoline with 4-chloro-2-nitrophenoxide.

Route B: Reaction of 8-quinoloxide (from 8-hydroxyquinoline) with 1,4-dichloro-2-nitrobenzene.

For an SNAr reaction to be efficient, the aromatic ring bearing the leaving group must be "activated" by the presence of strong electron-withdrawing groups (EWGs) at the ortho and/or para positions. The nitro group on the phenoxy moiety significantly activates the phenyl ring for nucleophilic attack. Conversely, the quinoline ring itself is not strongly activated at the C-8 position for SNAr, making this pathway less common than metal-catalyzed alternatives unless specific activating groups are present on the quinoline core.

Transition metal-catalyzed reactions, particularly copper-catalyzed Ullmann-type couplings, are a more prevalent and robust method for diaryl ether synthesis. organic-chemistry.orgnih.gov The classical Ullmann condensation involves the reaction of an aryl halide with a phenol (B47542) in the presence of a copper catalyst and a base at elevated temperatures. escholarship.org

The synthesis of 8-(4-chloro-2-nitrophenoxy)quinoline via this method would typically involve the coupling of 8-hydroxyquinoline (B1678124) with a suitably activated aryl halide, such as 1-bromo-4-chloro-2-nitrobenzene, or the reaction of 8-bromoquinoline (B100496) with 4-chloro-2-nitrophenol (B165678). The mechanism involves the formation of a copper phenoxide species, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the diaryl ether and regenerate the copper(I) catalyst. organic-chemistry.org Modern variations of the Ullmann reaction may use palladium or other metal catalysts and employ various ligands to facilitate the reaction under milder conditions.

Table 1: Comparison of Synthetic Strategies for Ether Linkage Formation
MethodologyReactantsTypical ConditionsKey AdvantagesKey Limitations
Nucleophilic Aromatic Substitution (SNAr)8-Haloquinoline + 4-chloro-2-nitrophenoxide OR 8-Hydroxyquinoline + 1,4-dichloro-2-nitrobenzenePolar aprotic solvent (e.g., DMF, DMSO), strong baseMetal-free, potentially lower costRequires strong activation of the aromatic ring; quinoline C-8 is not inherently activated
Ullmann-type Coupling8-Hydroxyquinoline + Aryl Halide OR 8-Haloquinoline + PhenolCopper catalyst (e.g., CuI, Cu₂O), base (e.g., K₂CO₃, Cs₂CO₃), high temperature (100-200 °C)Broad substrate scope, reliable for diaryl ether synthesisHarsh reaction conditions, potential for side reactions, stoichiometric copper in classical methods

Introduction and Functionalization of Halogen and Nitro Moieties on the Aromatic Rings

The specific substitution pattern—a chloro group and a nitro group—is critical to the identity of the target compound. These functionalities are introduced through directed electrophilic aromatic substitution reactions.

Nitration: The introduction of a nitro group onto an aromatic ring is typically achieved through electrophilic aromatic substitution using a mixture of concentrated nitric acid and sulfuric acid. When applied to quinoline, this reaction occurs preferentially on the electron-rich benzene (B151609) ring rather than the electron-deficient pyridine (B92270) ring. uop.edu.pkreddit.com The reaction proceeds via the protonated quinolinium ion, which directs electrophiles to the C-5 and C-8 positions, resulting in a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. stackexchange.com

Halogenation: Similar to nitration, halogenation of quinoline via electrophilic substitution also favors the benzene ring. More advanced, metal-free protocols have been developed for the highly regioselective C-H halogenation of quinoline derivatives. For instance, using trihaloisocyanuric acid allows for the specific halogenation of 8-substituted quinolines at the C-5 position under mild, room-temperature conditions. rsc.org The synthesis of the 4-chloro-2-nitrophenol precursor would involve standard electrophilic chlorination and nitration of phenol, with the directing effects of the hydroxyl and nitro groups dictating the final substitution pattern.

Table 2: Regioselectivity in Electrophilic Substitution of Quinoline
ReactionReagentsPrimary Positions of SubstitutionRationale
NitrationHNO₃ / H₂SO₄C-5 and C-8Reaction occurs on the more electron-rich benzene ring via the quinolinium ion intermediate. stackexchange.com
SulfonationFuming H₂SO₄C-5 and C-8Similar to nitration, substitution is directed to the carbocyclic ring. uop.edu.pk
HalogenationBr₂ / H₂SO₄C-5 and C-8Electrophilic attack favors the non-heterocyclic ring.

Palladium-catalyzed cross-coupling reactions are indispensable tools for the derivatization of haloquinolines, allowing for the synthesis of a vast array of analogues. wikipedia.org These reactions form new carbon-carbon or carbon-heteroatom bonds by coupling an organic halide with an organometallic or other nucleophilic reagent. nobelprize.org For a chloroquinoline, the chlorine atom can be replaced with various functional groups.

Suzuki Coupling: Reacts a chloroquinoline with an aryl or vinyl boronic acid to form a new C-C bond.

Heck Coupling: Couples a chloroquinoline with an alkene to introduce a vinyl substituent.

Buchwald-Hartwig Amination: Forms a C-N bond by reacting a chloroquinoline with an amine, a powerful method for synthesizing aminoquinoline derivatives. acs.org

Sonogashira Coupling: Introduces an alkyne group by coupling a chloroquinoline with a terminal alkyne.

These reactions provide a modular approach to creating libraries of quinoline analogues by modifying the substituents at positions where a halogen has been installed. nih.gov

General Synthetic Routes for Quinoline Core Elaboration Relevant to Analogous Compounds

The synthesis of the quinoline ring system itself is a foundational aspect of producing the target compound and its analogues. Several classic named reactions are employed for this purpose, starting from simple aniline (B41778) derivatives. nih.govresearchgate.net

Skraup Synthesis: This is a widely used method involving the reaction of aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent (such as nitrobenzene). The reaction proceeds through dehydration of glycerol to acrolein, followed by Michael addition of aniline, cyclization, and oxidation to form the quinoline core. uop.edu.pk

Doebner-von Miller Reaction: This is a variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones reacting with anilines in the presence of an acid catalyst. nih.gov

Friedländer Synthesis: This method involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminobenzoketone with a compound containing a reactive α-methylene group (e.g., acetaldehyde), typically under base- or acid-catalyzed conditions. uop.edu.pk

Combes Quinoline Synthesis: This reaction involves the acid-catalyzed condensation of an aniline with a β-diketone. nih.gov

These methods offer versatile pathways to a wide range of substituted quinolines, which can then serve as precursors for the subsequent etherification and functionalization steps described above.

Friedländer Quinoline Synthesis and its Variants

The Friedländer synthesis, first reported by Paul Friedländer in 1882, is a fundamental and versatile method for constructing the quinoline ring system. wikipedia.orgorganicreactions.org The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (i.e., an enolizable ketone or aldehyde). researchgate.netorganic-chemistry.org The process is typically catalyzed by acids or bases and proceeds via an initial aldol (B89426) condensation followed by a cyclodehydration to form the quinoline ring. wikipedia.orgorganic-chemistry.org

The general mechanism can proceed through two primary pathways:

Aldol First: The 2-amino-substituted carbonyl compound reacts with the second carbonyl compound in a rate-limiting aldol addition. The resulting adduct then undergoes dehydration, followed by the formation of an imine, which cyclizes and eliminates another molecule of water to yield the quinoline. wikipedia.org

Schiff Base First: The initial step is the formation of a Schiff base between the two reactants. This is followed by an intramolecular aldol-type reaction and subsequent elimination of water to form the final quinoline product. wikipedia.org

Numerous catalysts have been employed to promote the Friedländer synthesis, including trifluoroacetic acid, p-toluenesulfonic acid, iodine, and various Lewis acids. wikipedia.org Variants of the reaction, such as the Pfitzinger reaction (using isatin (B1672199) or isatoic acid) and the Niementowski quinoline synthesis (using anthranilic acid), expand the range of accessible quinoline derivatives, particularly those with carboxylic acid or hydroxyl groups. wikipedia.orgorganicreactions.org

Table 1: Variants and Catalysts in Friedländer Quinoline Synthesis
Reaction ComponentDescriptionExample ReactantsResulting Quinoline Feature
Classic Friedländer Condensation of a 2-aminoaryl aldehyde/ketone with an enolizable carbonyl compound. wikipedia.orgresearchgate.net2-Aminobenzaldehyde + AcetoneSubstituted Quinoline
Pfitzinger Reaction A variation using isatin or isatoic acid with a carbonyl compound. organicreactions.orgIsatin + CyclohexanoneQuinoline-4-carboxylic acid
Niementowski Reaction A variation using anthranilic acid. organicreactions.orgAnthranilic Acid + Carbonyl Compound4-Hydroxyquinoline (Quinolin-4-one)
Common Catalysts Acids, bases, or metal salts used to promote the condensation and cyclization. wikipedia.orgorganic-chemistry.orgp-TsOH, Iodine, Neodymium(III) nitrateImproved reaction rates and yields

Vicarious Nucleophilic Substitution of Hydrogen (VNS) in Nitroquinoline Systems

Vicarious Nucleophilic Substitution (VNS) of hydrogen is a powerful method for the C-H functionalization of electron-deficient aromatic and heteroaromatic systems, such as nitroquinolines. organic-chemistry.orgnih.gov Developed extensively by Mieczysław Mąkosza, this reaction allows for the formal replacement of a hydrogen atom, typically ortho or para to a strong electron-withdrawing group like a nitro group, with a nucleophile. organic-chemistry.org

The VNS mechanism involves the addition of a carbanion that bears a leaving group (X) at its nucleophilic center to the electron-deficient ring. thieme-connect.de This creates a negatively charged intermediate known as a σH-adduct. thieme-connect.de A subsequent base-induced β-elimination of the leaving group (as HX) from this adduct re-aromatizes the ring and results in the net substitution of a hydrogen atom. organic-chemistry.orgthieme-connect.de

Key features of the VNS reaction in nitroquinoline systems include:

Activation: The nitro group strongly activates the quinoline ring, making it susceptible to nucleophilic attack. nih.gov

Regioselectivity: The substitution occurs predominantly at positions ortho and/or para to the nitro group. For instance, chloromethyl phenyl sulfone reacts with 5-, 6-, and 8-nitroquinolines to replace hydrogen primarily at the position "ortho" to the nitro functionality. kuleuven.be

Broad Scope: A variety of carbanions can be used, enabling the introduction of diverse functional groups. kuleuven.be

Superiority over SNAr: In many halonitroarenes, VNS of hydrogen is kinetically favored over the conventional nucleophilic aromatic substitution (SNAr) of the halogen. organic-chemistry.orgnih.gov

Table 2: Key Aspects of VNS in Nitroaromatics
FeatureDescriptionRelevance to Nitroquinolines
Mechanism Nucleophilic addition of a carbanion (with a leaving group) followed by β-elimination of HX. thieme-connect.deAllows direct C-H functionalization without pre-activation.
Reactants An electron-deficient arene (e.g., nitroquinoline) and a nucleophile with a leaving group (e.g., chloromethyl phenyl sulfone). organic-chemistry.orgEnables introduction of alkyl, aryl, and other functional groups.
Conditions Requires a strong base (typically >2 equivalents) to generate the carbanion and facilitate the elimination step. organic-chemistry.orgReaction conditions must be carefully controlled to ensure desired reactivity.
Outcome Replacement of an aromatic hydrogen atom with the carbon-based nucleophile. nih.govProvides a direct route to substituted nitroquinolines that are difficult to access via other methods.

Green Chemistry Principles in Quinoline Synthesis

The synthesis of quinolines, while historically effective, has often relied on harsh conditions and hazardous reagents. researchgate.net The modern emphasis on sustainable practices has led to the application of green chemistry principles to these synthetic routes, aiming to reduce waste, minimize energy consumption, and eliminate toxic substances. researchgate.netjocpr.com

The 12 principles of green chemistry provide a framework for this approach. yale.edunumberanalytics.com Key strategies applied to quinoline synthesis include:

Catalyst Recycling: The use of heterogeneous or recyclable catalysts (e.g., Nafion, silver phosphotungstate) in reactions like the Friedländer synthesis avoids the use of stoichiometric reagents and simplifies product purification. organic-chemistry.org

Solvent Minimization: Performing reactions under solvent-free conditions or using environmentally benign solvents like water or ethylene (B1197577) glycol significantly reduces volatile organic compound (VOC) emissions and waste. researchgate.netjocpr.com Microwave-assisted synthesis in water has proven to be a highly efficient green method. researchgate.netresearchgate.net

Energy Efficiency: Microwave irradiation can dramatically reduce reaction times from hours to minutes, leading to significant energy savings compared to conventional heating methods. researchgate.net

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. yale.edu Well-designed catalytic cycles contribute to higher atom economy.

Table 3: Comparison of Conventional vs. Green Synthesis of Quinolines
PrincipleConventional MethodGreen AlternativeBenefit
Catalysis Stoichiometric acid/base catalysts. wikipedia.orgRecyclable solid acids (e.g., Nafion). organic-chemistry.orgReduced waste, easier separation.
Solvents High-boiling organic solvents.Solvent-free conditions or green solvents (e.g., water). jocpr.comReduced pollution and health hazards.
Energy Prolonged heating under reflux. researchgate.netMicrowave irradiation. researchgate.netFaster reactions, lower energy use.
Waste Often generates significant byproducts and waste streams.High atom economy, prevention of waste at the source. yale.eduImproved sustainability and cost-effectiveness.

Utilization of Mixed Lithium-Magnesium Reagents in Chloroquinoline Synthesis

The functionalization of chloroquinoline scaffolds can be efficiently achieved using modern organometallic techniques. The use of mixed lithium-magnesium reagents, such as isopropylmagnesium chloride-lithium chloride (i-PrMgCl·LiCl), provides a powerful method for the selective metalation and subsequent functionalization of halogenated quinolines under mild conditions. acs.orgworktribe.com

This methodology involves a halogen-magnesium exchange or a direct deprotonation (magnesiation) to generate a highly reactive organomagnesium intermediate. acs.orgdurham.ac.uk This intermediate can then be trapped with a wide variety of electrophiles to introduce diverse functional groups onto the quinoline ring. worktribe.com

For example, the magnesiation of 7-chloroquinolines has been successfully performed, allowing for the introduction of substituents at various positions. acs.org The process can be carried out in both batch and continuous flow setups, the latter offering advantages for scalability and safety. worktribe.com The resulting organomagnesium species can be quenched with electrophiles like aldehydes, ketones, or iodine to yield functionalized chloroquinolines. acs.org Furthermore, transmetalation of the magnesium intermediate with zinc chloride allows for subsequent Negishi cross-coupling reactions to form C-C bonds. acs.orgdurham.ac.uk

Table 4: Functionalization of Chloroquinolines via Li-Mg Reagents
StepReagent/ProcessPurposeExample Product
1. Metalation i-PrMgCl·LiCl or TMPMgCl·LiCl. acs.orgGenerates a reactive organomagnesium intermediate from a chloroquinoline precursor.7-Chloro-4-quinolylmagnesium chloride
2. Quenching Addition of an electrophile (e.g., I2, DMF, an aldehyde). acs.orgIntroduces a new functional group at the metalated position.7-Chloro-4-iodoquinoline, 7-Chloroquinoline-4-carbaldehyde
3. Transmetalation Addition of ZnCl2 followed by a coupling partner. durham.ac.uknih.govEnables cross-coupling reactions (e.g., Negishi coupling).4-Aryl-7-chloroquinolines
4. Flow Chemistry Performing the reaction in a continuous flow reactor. worktribe.comImproves reaction control, safety, and scalability.Scalable synthesis of functionalized chloroquinolines

Chemical Reactivity and Transformation Pathways of 8 4 Chloro 2 Nitrophenoxy Quinoline

Reactivity at the Quinoline (B57606) Nitrogen Atom: Coordination Chemistry Potential

The quinoline ring system contains a nitrogen atom with a lone pair of electrons, rendering it a weak tertiary base capable of forming salts with acids. researchgate.netnih.gov This basicity also endows the nitrogen atom with the ability to act as a Lewis base, coordinating to metal ions to form metal complexes. The field of coordination chemistry for quinoline derivatives is extensive, largely pioneered by the well-studied chelating properties of 8-hydroxyquinoline (B1678124). nih.govscirp.orgscispace.com

In 8-(4-chloro-2-nitrophenoxy)quinoline, the nitrogen atom at position 1 and the ether oxygen atom at position 8 are suitably positioned to act as a bidentate ligand, chelating with various metal ions. scirp.orgscispace.com This arrangement is analogous to the N,O-bidentate coordination observed in 8-hydroxyquinoline complexes. scirp.orgresearchgate.netjchemlett.com The formation of stable five-membered chelate rings is a strong driving force for this coordination behavior. researchgate.net Metal ions can displace the hydrogen of the hydroxyl group in 8-hydroxyquinoline, linking to both the oxygen and nitrogen atoms. scispace.com Similarly, the lone pairs on the ether oxygen and quinoline nitrogen in this compound can participate in forming coordinate bonds.

Research on analogous structures has shown that quinoline-based ligands can form complexes with a variety of transition metal ions, including Cu(II), Co(II), Ni(II), and Zn(II). jchemlett.combepls.com The resulting complexes can exhibit different geometries, such as square-planar or octahedral, often depending on the metal ion and the coordination of other ligands, such as water molecules. scirp.orgresearchgate.net

Table 3.1.1: Examples of Coordination Complexes with Quinoline-Type Ligands
LigandMetal Ion(s)Coordination ModeResulting Complex Geometry
8-HydroxyquinolineCu(II), Co(II), Ni(II)Bidentate (N, O)Square-Planar or Octahedral scirp.orgresearchgate.net
Schiff bases of Amino QuinolineCu(II), Co(II), Ni(II), Zn(II)Bidentate (N, N or N, O)Not Specified bepls.com
8-Substituted Quinoline DerivativesVarious Transition MetalsBidentate (N, O)Not Specified jst.go.jp

Transformations Involving the Chlorine Substituent: Halogen Atom Reactivity

The chlorine atom attached to the phenoxy ring of this compound is a key site for nucleophilic aromatic substitution (SNAr). The reactivity of this aryl chloride is significantly enhanced by the presence of the strongly electron-withdrawing nitro group in the ortho position. arkat-usa.org This group stabilizes the negative charge of the intermediate Meisenheimer complex formed during the nucleophilic attack, thereby lowering the activation energy of the reaction. researchgate.net

The chlorine atom at position 4 can be displaced by a wide range of nucleophiles under relatively mild conditions. arkat-usa.orgresearchgate.net This reaction pathway provides a straightforward method for introducing new functional groups onto the phenoxy moiety. For instance, reactions with amines (amination), thiols (thiolation), and alkoxides can be readily achieved. mdpi.comnih.gov Studies on structurally similar compounds, such as 4-chloro-3-nitropyrano[3,2-c]quinolinone, have demonstrated successful substitution of the activated chlorine atom with nucleophiles like sodium azide, benzylamine, aniline (B41778), and thiophenol. arkat-usa.org The choice of solvent, temperature, and the presence of a base can influence the reaction rate and yield. nih.gov

Table 3.2.1: Nucleophilic Aromatic Substitution (SNAr) Reactions on Activated Chloro-Nitroaromatic Systems
Substrate TypeNucleophileTypical ConditionsProduct Type
o-Nitrochlorobenzene derivativeAmines (e.g., Benzylamine, Aniline)Reflux in suitable solvent (e.g., Ethanol), often with a base (e.g., Triethylamine) arkat-usa.org4-Amino-2-nitrophenoxy derivative
o-Nitrochlorobenzene derivativeThiophenolsPresence of a base (e.g., Triethylamine) arkat-usa.org4-Thiophenyl-2-nitrophenoxy derivative
o-Nitrochlorobenzene derivativeSodium AzideSolvent such as DMF or Acetone arkat-usa.org4-Azido-2-nitrophenoxy derivative
DichloroquinazolineAliphatic or Aromatic AminesVarious (e.g., Reflux in isopropanol, ethanol) nih.gov4-Amino-2-chloroquinazoline

Chemical Modifications of the Nitro Group: Reduction and Condensation Reactions

The nitro group on the phenoxy ring is a versatile functional group that can be readily transformed, primarily through reduction to an amino group. masterorganicchemistry.comwikipedia.orglookchem.com This transformation is a cornerstone of aromatic chemistry as it converts a strongly electron-withdrawing, meta-directing group into a strongly electron-donating, ortho-, para-directing amino group. masterorganicchemistry.com

A variety of methods are available for the reduction of aromatic nitro compounds. lookchem.com Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum, or Raney nickel is a common and clean method. masterorganicchemistry.comlookchem.com Alternatively, chemical reduction using metals in acidic media, such as tin (Sn), iron (Fe), or zinc (Zn) with hydrochloric acid (HCl), is also highly effective. masterorganicchemistry.comwikipedia.org Other reagents like stannous chloride (SnCl₂) are also widely used for this purpose. nih.gov

Table 3.3.1: Common Methods for the Reduction of Aromatic Nitro Groups
Reagent/CatalystTypical ConditionsProductNotes
H₂ / Pd, Pt, or NiPressurized H₂ gas, solvent (e.g., Ethanol)AmineClean reaction with high yields. masterorganicchemistry.com
Fe / HCl or NH₄ClAqueous ethanol, refluxAmineCommonly used in laboratory and industrial synthesis. lookchem.com
Sn / HClConcentrated HCl, often with heatingAmineA classic method; can sometimes lead to de-nitration in specific quinoline systems. lookchem.comwikipedia.org
SnCl₂ / HClEthanol, refluxAmineA mild and effective method for nitro group reduction. nih.gov
Sodium Hydrosulfite (Na₂S₂O₄)Aqueous or alcoholic solutionAmineUseful for selective reductions in the presence of other reducible groups. wikipedia.org

The resulting amino group is a nucleophilic center and a valuable precursor for further functionalization. nih.gov It can readily participate in condensation reactions with aldehydes and ketones to form Schiff bases (imines). bepls.com Furthermore, it can be acylated by reacting with acyl chlorides or acid anhydrides to yield the corresponding amides. masterorganicchemistry.comnih.gov These reactions open up pathways to a vast array of new derivatives with potentially diverse properties.

Table 3.3.2: Examples of Condensation Reactions of Aromatic Amines
Amine Substrate TypeReagentProduct TypeTypical Conditions
Aromatic AmineAromatic AldehydesSchiff Base (Imine)Reflux in ethanol, often with catalytic acid. bepls.com
Aromatic AmineAcyl Chlorides / AnhydridesAmidePresence of a base (e.g., Pyridine (B92270), Triethylamine) in an inert solvent. masterorganicchemistry.comnih.gov
8-AminoquinolineCarboxylic Acids with coupling agents (e.g., DCC)AmideAnhydrous solvent (e.g., DCM/DMF). nih.gov

Electrophilic and Nucleophilic Aromatic Reactivity of the Phenoxy Moiety

The reactivity of the phenoxy ring towards aromatic substitution is dictated by the electronic effects of its three substituents: the 8-quinolinyloxy group, the nitro group, and the chlorine atom.

Table 3.4.1: Directing Effects of Substituents on the Phenoxy Ring
SubstituentPositionElectronic EffectDirecting Effect (for EAS)
-O-Quinoline1Electron-donating (resonance), Activatingortho, para
-NO₂2Electron-withdrawing (resonance & induction), Deactivatingmeta
-Cl4Electron-withdrawing (induction), Deactivatingortho, para

Nucleophilic Aromatic Substitution (NAS): As detailed in section 3.2, the phenoxy ring is highly activated for nucleophilic aromatic substitution. The nitro group at the ortho position and the chlorine atom at the para position relative to the ether linkage create a strong electron deficiency in the ring, particularly at the carbon bearing the chlorine atom. This makes the chlorine an excellent leaving group in SNAr reactions, which is the dominant transformation pathway for this moiety. arkat-usa.orgnih.gov

Advanced Spectroscopic and Structural Elucidation of 8 4 Chloro 2 Nitrophenoxy Quinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment of each atom, their connectivity, and spatial relationships.

The ¹H and ¹³C NMR spectra of 8-(4-chloro-2-nitrophenoxy)quinoline are predicted to show distinct signals corresponding to each unique proton and carbon atom in the molecule. The chemical shifts (δ) are influenced by the electron density around the nucleus, which is modulated by the electronic effects of substituents on the quinoline (B57606) and phenoxy rings.

Proton (¹H) NMR: The aromatic region (typically δ 7.0-9.0 ppm) of the ¹H NMR spectrum would be complex, containing signals for the nine protons of the quinoline and phenoxy rings. The protons on the quinoline ring are expected to appear as a series of doublets, triplets, or doublets of doublets, reflecting their coupling with adjacent protons. Similarly, the three protons on the substituted phenoxy ring will exhibit splitting patterns consistent with their relative positions. The electronegative nitro group and the ether linkage are expected to cause a downfield shift for nearby protons.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. The molecule contains 15 carbon atoms, and due to molecular asymmetry, 15 distinct signals are expected. Aromatic carbons typically resonate in the δ 110-160 ppm range. The carbon atom attached to the ether oxygen (C8 of the quinoline ring and C1' of the phenoxy ring) would be shifted downfield. The presence of the electron-withdrawing nitro and chloro groups will also significantly influence the chemical shifts of the carbons on the phenoxy ring.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on typical shifts for substituted quinoline and phenoxy moieties. Actual experimental values may vary.

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Quinoline Ring
C2~8.9 (dd)~150
C3~7.5 (dd)~122
C4~8.1 (dd)~136
C5~7.6 (d)~127
C6~7.4 (t)~124
C7~7.5 (d)~118
C8-~152
C9 (4a)-~140
C10 (8a)-~148
Phenoxy Ring
C1'-~145
C2'-~141 (due to NO₂)
C3'~7.8 (d)~120
C4'-~129 (due to Cl)
C5'~7.4 (dd)~126
C6'~7.2 (d)~115

While 1D NMR provides chemical shifts, 2D NMR experiments are essential for unambiguously assigning these signals and confirming the molecule's structural connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in the COSY spectrum connect protons that are on adjacent carbons, allowing for the tracing of the proton spin systems within the quinoline and phenoxy rings. For instance, the signal for the H3 proton on the quinoline ring would show a correlation to the H2 and H4 protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This experiment is crucial for assigning the carbon signals based on the already-determined proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment maps long-range (typically 2-3 bond) correlations between protons and carbons. HMBC is critical for establishing the connectivity between different fragments of the molecule. For example, it would show a correlation between the protons on the quinoline ring (e.g., H7) and the ether-linked carbon of the phenoxy ring (C1'), and vice-versa, confirming the ether linkage between the two ring systems.

Vibrational Spectroscopy for Functional Group Characterization

FT-IR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the molecule's bonds. The FT-IR spectrum of this compound would display several characteristic absorption bands confirming the presence of its key functional groups.

Aromatic C-H Stretching: Bands are expected in the 3100-3000 cm⁻¹ region.

Asymmetric and Symmetric NO₂ Stretching: Strong, distinct bands are characteristic of the nitro group. The asymmetric stretch typically appears around 1570-1500 cm⁻¹, and the symmetric stretch appears around 1370-1320 cm⁻¹.

Aromatic C=C and C=N Stretching: Multiple bands in the 1620-1400 cm⁻¹ region correspond to the stretching vibrations within the quinoline and benzene (B151609) rings.

Aryl Ether C-O-C Stretching: A strong band corresponding to the asymmetric C-O-C stretch of the aryl ether linkage is expected in the 1275-1200 cm⁻¹ range.

C-Cl Stretching: A band in the 1100-800 cm⁻¹ region can often be attributed to the carbon-chlorine bond.

Characteristic FT-IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3100 - 3000Medium-Weak
Asymmetric NO₂ Stretch1550 - 1520Strong
Aromatic C=C/C=N Stretch1620 - 1400Medium-Strong
Symmetric NO₂ Stretch1360 - 1330Strong
Aryl Ether C-O-C Stretch1260 - 1220Strong
C-Cl Stretch1090 - 1050Medium-Strong

Raman spectroscopy is a complementary technique to FT-IR. It measures the inelastic scattering of monochromatic light, providing information on vibrational modes. While FT-IR is sensitive to polar bonds (like C=O or N-O), Raman spectroscopy is particularly effective for non-polar, symmetric bonds. For this compound, the Raman spectrum would be expected to clearly show:

Strong bands for the aromatic ring breathing modes of both the quinoline and phenoxy rings.

A characteristic symmetric stretching vibration for the nitro (NO₂) group, which is often strong in Raman spectra.

Vibrations associated with the C-Cl bond.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

The molecular formula for this compound is C₁₅H₉ClN₂O₃. Its calculated monoisotopic mass is approximately 312.0296 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm this exact mass, thereby verifying the elemental composition.

The mass spectrum would show a molecular ion peak [M]⁺ at m/z ≈ 312. A characteristic isotopic pattern would also be observed due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in an [M+2]⁺ peak with about one-third the intensity of the [M]⁺ peak.

The fragmentation of the molecule under electron impact (EI) or other ionization methods would likely proceed through several key pathways:

Cleavage of the Ether Bond: This is a common fragmentation pathway for ethers, which could lead to two primary fragments: the quinolin-8-oxy radical cation (m/z ≈ 158) or the 4-chloro-2-nitrophenoxy cation (m/z ≈ 172).

Loss of the Nitro Group: Fragmentation could involve the loss of NO₂ (46 Da) or NO (30 Da) from the molecular ion or subsequent fragments.

Loss of Chlorine: Cleavage of the C-Cl bond could also occur.

These fragmentation patterns provide corroborating evidence for the proposed structure by demonstrating the connectivity of the quinoline and substituted phenoxy moieties.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous confirmation of a compound's elemental composition by measuring its mass-to-charge ratio (m/z) with extremely high precision. For this compound, which has a molecular formula of C₁₅H₉ClN₂O₃, HRMS would provide a highly accurate mass measurement.

This experimental mass would be compared against the theoretical (calculated) exact mass. A close match, typically within a few parts per million (ppm), would serve as definitive evidence of the compound's elemental formula, confirming the presence of 15 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 3 oxygen atoms. The analysis would also reveal the distinct isotopic pattern characteristic of a chlorine-containing molecule (a prominent M+2 peak with approximately one-third the intensity of the molecular ion peak), further corroborating its identity.

Although a literature search did not yield specific experimental HRMS data for this compound, the expected theoretical values are presented below.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for C₁₅H₉ClN₂O₃

Ion Formula Calculated m/z
[C₁₅H₉³⁵ClN₂O₃+H]⁺ 301.0374
[C₁₅H₉³⁷ClN₂O₃+H]⁺ 303.0345
[C₁₅H₉³⁵ClN₂O₃+Na]⁺ 323.0194
[C₁₅H₉³⁷ClN₂O₃+Na]⁺ 325.0164

Note: The data in this table is calculated based on the molecular formula and has not been experimentally verified from published sources.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. The spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to π → π* and n → π* transitions associated with its aromatic systems.

The quinoline ring system and the 4-chloro-2-nitrophenoxy moiety both act as chromophores. The fusion of these systems through an ether linkage would likely result in a complex spectrum with multiple absorption maxima (λmax). Specifically, intense absorption bands at shorter wavelengths (typically < 300 nm) would be attributable to π → π* transitions within the quinoline and benzene rings. Transitions at longer wavelengths, possibly extending into the visible region, could be associated with the nitro group and intramolecular charge-transfer (ICT) phenomena between the electron-rich quinoline-ether portion and the electron-deficient nitrophenyl ring.

While no experimentally recorded UV-Vis spectrum for this compound is available in the reviewed literature, a hypothetical summary of expected absorption regions is provided.

Table 2: Expected UV-Vis Absorption Regions for this compound

Wavelength Region (nm) Probable Electronic Transition Associated Chromophore
250 - 350 π → π* Quinoline and Chloronitrophenyl Rings
> 350 n → π* / Intramolecular Charge Transfer (ICT) Nitro Group / Entire Molecule

Note: This table represents generalized expectations for similar aromatic nitro compounds and is not based on published experimental data for the title compound.

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture and Conformation

Single-Crystal X-ray Diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide a wealth of structural information for this compound, including exact bond lengths, bond angles, and torsion angles, revealing the molecule's conformation in the solid state.

A comprehensive search of crystallographic databases (such as the Cambridge Structural Database) did not locate a solved crystal structure for this compound. Therefore, no experimental crystallographic data can be presented.

Table 3: Key Parameters Obtainable from Single-Crystal X-ray Diffraction of this compound

Parameter Information Provided
Crystal System & Space Group Symmetry of the crystal lattice.
Unit Cell Dimensions (a, b, c, α, β, γ) Dimensions and angles of the basic repeating unit of the crystal.
Bond Lengths & Angles Precise distances and angles between atoms, confirming covalent structure.
Torsion (Dihedral) Angles Defines the 3D conformation, especially the twist between the quinoline and phenoxy rings.
Intermolecular Interactions Details on packing forces like hydrogen bonds, π-π stacking, etc.

Note: This table lists the types of data that would be obtained from a successful X-ray diffraction experiment; no empirical values are available in the literature.

Computational and Theoretical Chemistry Investigations of 8 4 Chloro 2 Nitrophenoxy Quinoline

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular structure, providing detailed information about its electronic distribution, stability, and geometry.

Density Functional Theory (DFT) for Optimized Geometries and Energetics

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. researchgate.net For 8-(4-chloro-2-nitrophenoxy)quinoline, calculations, typically using the B3LYP functional with a basis set such as 6-311++G(d,p), would be employed to find the geometry that corresponds to the lowest energy state. researchgate.netdergipark.org.tr

These calculations would define key structural parameters, including bond lengths, bond angles, and dihedral angles. The resulting geometry would likely show a non-planar structure due to the ether linkage between the quinoline (B57606) and the chloronitrophenyl rings, allowing for rotational freedom. The planarity of the individual aromatic rings, however, would be preserved. Energetic properties, such as the total energy and heat of formation, are also outputs of DFT calculations, providing a measure of the molecule's thermodynamic stability. mdpi.com

Table 1: Representative Calculated Structural Parameters for Substituted Quinolines Note: This table presents typical bond length values for related compounds as determined by DFT calculations to illustrate the type of data generated.

Bond TypeTypical Calculated Bond Length (Å)
C-Cl1.74 - 1.76
C-O (ether)1.36 - 1.38
N-O (nitro)1.22 - 1.24
C=N (quinoline)1.31 - 1.37
C-S1.77 - 1.78 sci-hub.se

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distribution)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net

For this compound, the HOMO is expected to be distributed primarily over the electron-rich quinoline ring system and the phenoxy oxygen atom. Conversely, the LUMO is anticipated to be localized on the electron-deficient 4-chloro-2-nitrophenyl moiety, particularly on the nitro group, which is a strong electron-withdrawing group. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. sci-hub.se A smaller energy gap suggests that the molecule is more easily excitable and thus more chemically reactive. sci-hub.se These parameters help in predicting how the molecule will interact with other chemical species. wuxibiology.com

Table 2: Illustrative Frontier Molecular Orbital Energies for a Quinoline Derivative Note: This table provides an example of FMO data obtained from DFT calculations for similar compounds.

ParameterRepresentative Energy (eV)
HOMO Energy-6.5 to -6.8
LUMO Energy-2.5 to -2.8
HOMO-LUMO Gap (ΔE)3.8 to 4.1 nih.gov

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. researchgate.net This method examines intramolecular charge transfer (ICT) and hyperconjugative interactions by analyzing the interactions between filled (donor) and empty (acceptor) orbitals. researchgate.net

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the molecule's electron density surface, visually identifying regions that are electron-rich or electron-poor. researchgate.net

For this compound, the MEP map would show distinct regions of varying potential:

Negative Regions (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. They would be concentrated around the oxygen atoms of the nitro group and the nitrogen atom of the quinoline ring. researchgate.net

Positive Regions (Blue): These electron-deficient areas indicate sites for potential nucleophilic attack and are typically found around the hydrogen atoms of the aromatic rings. researchgate.net

Neutral Regions (Green): These areas represent regions of near-zero potential.

The MEP surface provides a qualitative prediction of how the molecule will interact with other polar molecules and ions, guiding the understanding of its intermolecular interactions. researchgate.net

Theoretical Prediction of Spectroscopic Parameters (e.g., Calculated NMR, IR, UV-Vis Spectra)

Computational chemistry allows for the prediction of various spectroscopic properties, which can be compared with experimental data to confirm the molecular structure. nih.gov

NMR Spectra: Using the Gauge-Independent Atomic Orbital (GIAO) method, it is possible to calculate the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.netresearchgate.net For this molecule, distinct signals would be predicted for the protons and carbons in the quinoline and the substituted phenyl rings, with the chemical shifts influenced by the electronic effects of the chloro and nitro substituents.

IR and Raman Spectra: DFT calculations can predict the vibrational frequencies of the molecule, corresponding to its Infrared (IR) and Raman spectra. nih.gov Characteristic peaks would be assigned to specific vibrational modes, such as the N-O stretching of the nitro group, C-Cl stretching, C-O-C stretching of the ether linkage, and various C-H and C=C/C=N vibrations within the aromatic systems. dergipark.org.tr

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and corresponding absorption wavelengths (λmax), which simulate the UV-Visible spectrum. researchgate.net The predicted absorptions would correspond to π→π* and n→π* transitions within the conjugated aromatic system.

Table 3: Predicted Key Spectroscopic Data for this compound Note: This table summarizes the type of spectroscopic data that can be generated theoretically based on studies of related compounds.

SpectroscopyParameterPredicted Value/Region
¹H NMR Aromatic Protonsδ 6.8 – 8.5 ppm researchgate.net
¹³C NMR Aromatic Carbonsδ 115 – 150 ppm researchgate.net
FT-IR N-O stretch (NO₂)~1520-1560 cm⁻¹ (asymmetric), ~1340-1380 cm⁻¹ (symmetric) dergipark.org.tr
C-Cl stretch~700-750 cm⁻¹
UV-Vis λmax (π→π*)~250-350 nm researchgate.net

Analysis of Noncovalent Interactions and Supramolecular Architectures

The way molecules pack together in the solid state to form a crystal lattice is governed by noncovalent interactions. fortunejournals.com These interactions, though weaker than covalent bonds, collectively determine the supramolecular architecture of a material. researchgate.net

For this compound, several types of noncovalent interactions are expected to be significant:

π–π Stacking: The planar aromatic rings of the quinoline and chloronitrophenyl systems can stack on top of each other in adjacent molecules, which is an important stabilizing interaction in many aromatic compounds. nih.gov

Hydrogen Bonding: Although the molecule lacks traditional hydrogen bond donors like O-H or N-H, weak C–H···O and C–H···N hydrogen bonds can form. nih.gov The hydrogen atoms on the aromatic rings can interact with the oxygen atoms of the nitro group, the ether oxygen, and the quinoline nitrogen of neighboring molecules.

Halogen Bonding: The chlorine atom can also participate in interactions with nucleophilic regions of adjacent molecules.

Hirshfeld Surface Analysis and Fingerprint Plots

There are no published studies detailing the Hirshfeld surface analysis and associated 2D fingerprint plots for this compound. Such an analysis would typically quantify the various intermolecular contacts that stabilize the crystal structure, providing percentages for interactions like H···H, C···H, O···H, and Cl···H contacts. Without experimental crystal structure data (a prerequisite for this analysis), these calculations cannot be performed.

Computational Studies of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

Specific computational studies quantifying the intermolecular interactions for this compound have not been reported. Theoretical investigations would be required to determine the presence and strength of potential interactions such as:

Hydrogen Bonding: Weak C—H···O or C—H···N interactions might be predicted, but their geometric parameters and interaction energies are unknown.

Halogen Bonding: The chlorine atom could potentially act as a halogen bond donor, interacting with the nitro group or the quinoline nitrogen, but no studies have confirmed or quantified this for this molecule.

π-π Stacking: Interactions between the quinoline and chloronitrophenyl rings are plausible but have not been computationally modeled or described.

Exploration of Electronic Parameters and Reactivity Descriptors

The electronic parameters and global reactivity descriptors for this compound, which are typically derived from methods like Density Functional Theory (DFT), are not available in the literature. These calculations would provide insights into the molecule's reactivity, including:

HOMO-LUMO Energies and Energy Gap: These values are fundamental for understanding chemical reactivity and electronic transitions.

Future research involving the synthesis, crystallization, and subsequent computational analysis of this compound would be necessary to provide the specific data required for a detailed discussion of its theoretical chemistry.

Role of 8 4 Chloro 2 Nitrophenoxy Quinoline As a Precursor in Advanced Chemical Synthesis

Utilization in the Synthesis of Complex Polyfunctionalized Quinoline (B57606) Derivatives

The unique structural arrangement of 8-(4-chloro-2-nitrophenoxy)quinoline, which includes chloro and nitro functionalities, provides a platform for a variety of chemical transformations. These reactive groups can be selectively targeted to introduce a wide range of substituents, leading to the generation of diverse libraries of polyfunctionalized quinoline derivatives.

The presence of the nitro group offers a pathway to amino derivatives through reduction, which can then be further modified. Similarly, the chloro group can be substituted through various nucleophilic substitution reactions, allowing for the introduction of different functional groups. While specific research detailing the extensive use of this compound as a precursor is not widely documented in publicly available literature, the fundamental reactivity of its constituent parts suggests a high potential for such applications. For instance, the quinoline scaffold itself is a well-known pharmacophore, and modifications can significantly impact its biological activity. ontosight.ai

Table 1: Potential Synthetic Transformations of this compound

Functional GroupReaction TypePotential Product
Nitro GroupReduction8-(4-chloro-2-aminophenoxy)quinoline
Chloro GroupNucleophilic Aromatic Substitution8-(4-substituted-2-nitrophenoxy)quinoline
Quinoline RingElectrophilic Aromatic SubstitutionSubstituted this compound

The synthesis of novel 2- and 8-substituted 4-amino-7-chloroquinolines has been demonstrated as analogues of the antimalarial drug (hydroxy)chloroquine, highlighting the adaptability of the quinoline core for creating complex derivatives. scholaris.ca Although this research does not directly involve this compound, it exemplifies the synthetic strategies that could be applied to it.

Applications in the Development of New Catalytic Systems (e.g., as a Ligand Precursor)

Quinoline derivatives are widely recognized for their ability to act as ligands that can coordinate with various metal ions, forming stable complexes with catalytic activity. researchgate.net The nitrogen atom in the quinoline ring and the oxygen atom of the phenoxy group in this compound can act as a bidentate ligand. The electronic properties of the quinoline and phenoxy rings, influenced by the chloro and nitro substituents, can modulate the catalytic activity of the resulting metal complexes.

The development of new catalytic systems is a critical area of chemical research, with applications ranging from organic synthesis to environmental remediation. By modifying the substituents on the this compound scaffold, it is possible to fine-tune the steric and electronic properties of the ligand, thereby optimizing the performance of the catalyst for a specific reaction.

While direct studies on the catalytic applications of metal complexes derived from this compound are not readily found, the broader class of 8-hydroxyquinoline (B1678124) derivatives has been extensively investigated as ligands in catalysis. These studies provide a strong precedent for the potential of this compound in this domain.

Integration into Novel Organic Materials with Defined Chemical Properties

The development of novel organic materials with specific and tunable properties is a rapidly advancing field. The rigid, aromatic structure of the quinoline core, combined with the potential for functionalization offered by the substituted phenoxy group, makes this compound an interesting candidate for incorporation into polymers and other organic materials.

The properties of such materials, including their thermal stability, photophysical characteristics, and conductivity, can be tailored by altering the chemical structure of the quinoline precursor. For example, the introduction of specific functional groups could enhance the material's ability to interact with light, making it suitable for applications in optoelectronics.

Although specific examples of the integration of this compound into novel organic materials are not detailed in the available literature, the general principles of materials science suggest its potential utility. The versatility of the quinoline scaffold in creating functional materials is well-established, and this particular derivative offers a unique combination of reactive handles for polymerization and functionalization.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for confirming the structure of 8-(4-chloro-2-nitrophenoxy)quinoline?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for determining connectivity and substituent positions. Infrared (IR) spectroscopy identifies functional groups like nitro (NO₂) and phenoxy (C-O-C) via characteristic peaks (e.g., NO₂ asymmetric stretch ~1520 cm⁻¹). Mass spectrometry (MS) confirms molecular weight and fragmentation patterns. For structural validation, cross-reference data with analogous compounds, such as 4-chloroquinoline (CAS 611-35-8), where IR and NMR spectra are well-documented .

Q. What synthetic routes are commonly used to prepare nitro-substituted quinoline derivatives?

  • Methodological Answer : The Gould–Jacob and Friedländer reactions are classical methods for quinoline synthesis. For nitro-substituted derivatives, electrophilic aromatic nitration or nucleophilic substitution (e.g., replacing a halogen with a nitrophenoxy group) is effective. For example, 8-substituted quinolines can be synthesized via SNAr (nucleophilic aromatic substitution) under basic conditions, leveraging the electron-withdrawing nitro group to activate the aromatic ring .

Q. How can researchers validate the purity of this compound?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (λ ~254 nm) is standard for purity assessment. Differential Scanning Calorimetry (DSC) or melting point analysis (e.g., mp 62–64°C for 4-chloro-2-phenylquinoline) can corroborate crystallinity. Gas Chromatography (GC) is less common due to the compound’s high molecular weight .

Advanced Research Questions

Q. How can conflicting NMR data for this compound be resolved?

  • Methodological Answer : Contradictions in NMR signals (e.g., overlapping peaks or unexpected splitting) may arise from dynamic effects or paramagnetic impurities. Use deuterated solvents (e.g., DMSO-d₆) to minimize solvent interference. 2D NMR techniques (COSY, HSQC) clarify coupling patterns and assign proton-carbon correlations. For example, in 8-substituted quinolines, the quinoline ring’s proton environment is highly sensitive to substituent electronic effects, requiring careful comparison with computational models (DFT) .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

  • Methodological Answer : Key factors include:

  • Reaction Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in SNAr reactions.
  • Catalysis : Transition metals (e.g., CuI) or phase-transfer catalysts (e.g., TBAB) improve efficiency.
  • Workup : Use silica gel chromatography for intermediates; avoid prolonged exposure to acidic/basic conditions to prevent decomposition.
    For example, trifluoroethoxyquinoline derivatives achieved >80% yield via optimized reaction times and stoichiometric control .

Q. How do intermolecular interactions influence the crystallographic packing of this compound?

  • Methodological Answer : X-ray crystallography reveals dominant interactions such as π-π stacking (centroid distances ~3.5–4.0 Å) and hydrogen bonding (e.g., N–H⋯O or C–H⋯O). In 8-(2,2,2-trifluoroethoxy)quinoline, C–F⋯π contacts (3.1–3.2 Å) stabilize the lattice. For accurate analysis, refine disorder models (e.g., split occupancy for flexible groups) and validate thermal parameters .

Q. What computational methods are suitable for predicting the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis sets predicts frontier molecular orbitals (HOMO-LUMO gaps), charge distribution, and UV-Vis spectra. Compare results with experimental data (e.g., λ_max ~320 nm for nitroaromatics). Software like Gaussian or ORCA is recommended. For example, quinoline derivatives’ bioactivity correlates with electron-withdrawing substituents’ effects on HOMO localization .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental UV-Vis spectra?

  • Methodological Answer : Discrepancies may arise from solvent effects (e.g., polar solvents causing redshift) or inadequate basis sets in DFT. Re-run calculations with implicit solvation models (e.g., PCM) and larger basis sets (e.g., cc-pVTZ). Validate with experimental λ_max values from analogous compounds, such as 2-hydroxyquinoline-4-carboxylic acid derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.